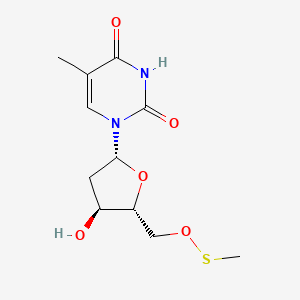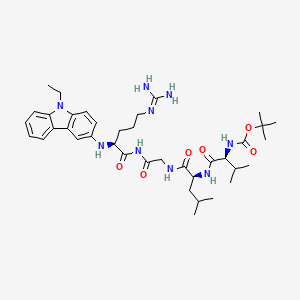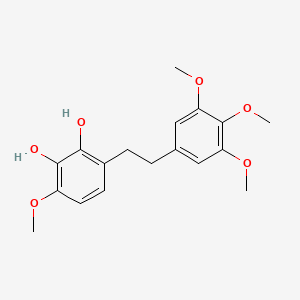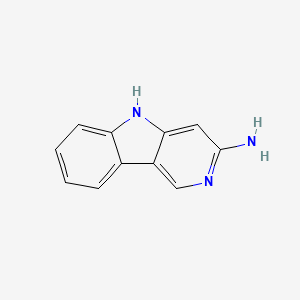![molecular formula C17H15NO3 B1216845 2-[2-(4-Methylphenoxy)ethyl]isoindole-1,3-dione](/img/structure/B1216845.png)
2-[2-(4-Methylphenoxy)ethyl]isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(4-methylphenoxy)ethyl]isoindole-1,3-dione is a member of phthalimides.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Studies
- Researchers have developed new polysubstituted isoindole-1,3-diones, including aromatic and tricyclic derivatives, showcasing the compound's versatility in synthesis (Tan et al., 2014).
- Another study focused on synthesizing hexahydro-1H-isoindole-1,3(2H)-dione derivatives, contributing to the compound's range in chemical applications (Tan et al., 2016).
Biological Activities
- Isoindole-1,3-dione derivatives, including the compound , have been evaluated for their xanthine oxidase inhibitory properties, significant in treating conditions like gout (Gunduğdu et al., 2020).
Chemical Properties and Structure Analysis
- The photophysical properties of related isoindole-1,3-dione derivatives have been studied, highlighting their potential in fluorescent applications (Deshmukh & Sekar, 2015).
- NMR spectroscopy has been used to characterize the structure of similar isoindole-1,3-dione derivatives, which is crucial for understanding their chemical behavior (Dioukhane et al., 2021).
Potential in Pharmacology
- Isoindole-1,3(2H)-dione derivatives have been explored for their anticancer activities, demonstrating the compound's potential in medical research (Tan et al., 2020).
- Investigations into serotonin receptor affinity and phosphodiesterase 10A inhibition of isoindole-1,3-dione derivatives have implications for antipsychotic drug development (Czopek et al., 2020).
Propiedades
Nombre del producto |
2-[2-(4-Methylphenoxy)ethyl]isoindole-1,3-dione |
|---|---|
Fórmula molecular |
C17H15NO3 |
Peso molecular |
281.3 g/mol |
Nombre IUPAC |
2-[2-(4-methylphenoxy)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C17H15NO3/c1-12-6-8-13(9-7-12)21-11-10-18-16(19)14-4-2-3-5-15(14)17(18)20/h2-9H,10-11H2,1H3 |
Clave InChI |
NOBUKRHMNLNIFS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)OCCN2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



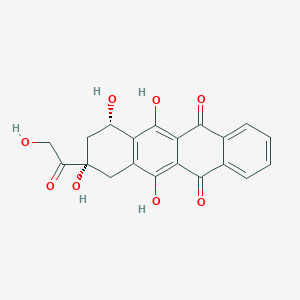
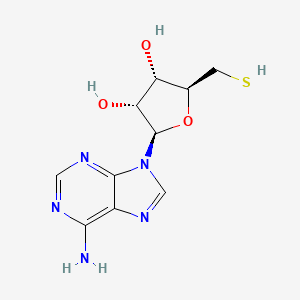
![1-[Ethyl-(6-hydrazinylpyridazin-3-yl)amino]propan-2-ol](/img/structure/B1216766.png)
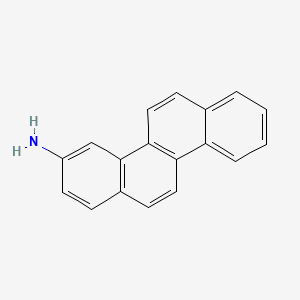
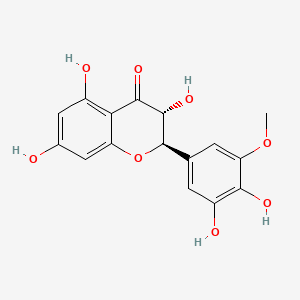

![N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-1-methyl-4-(oxirane-2-carbonylamino)pyrrole-2-carboxamide](/img/structure/B1216772.png)

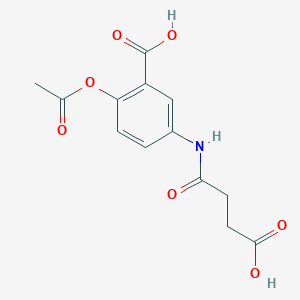
![[4-Cyano-5-methyl-4-(3,4,5-trimethoxyphenyl)hexyl]-[2-(3,4-dimethoxyphenyl)ethyl]-dimethylazanium](/img/structure/B1216778.png)
